N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name, as computed and verified through multiple chemical databases, is this compound. This nomenclature reflects the hierarchical naming system where the piperidine ring serves as the parent structure, with the pyrazin-2-yl group attached at the nitrogen-1 position and the carboximidamide functionality located at the carbon-4 position of the piperidine ring.
The compound is registered under the Chemical Abstracts Service number 1443984-74-4, providing a unique identifier for chemical databases and regulatory documentation. Alternative systematic names found in chemical literature include (Z)-N'-hydroxy-1-(pyrazin-2-yl)piperidine-4-carboximidamide, which specifies the geometric configuration of the oxime group. The nomenclature also incorporates the hydroxyl substituent on the terminal nitrogen of the carboximidamide group, designated by the N'-hydroxy prefix, indicating that the hydroxyl group is attached to the nitrogen atom rather than the carbon framework.
The naming convention follows the principle of substitutive nomenclature, where functional groups are treated as substituents on the parent heterocyclic system. The pyrazine ring system, being a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, provides the aromatic character to one portion of the molecule, while the saturated piperidine ring offers conformational flexibility and serves as the central scaffold connecting the various functional elements.
Molecular Formula and Compositional Analysis
The molecular formula of this compound is C10H15N5O, representing a compact yet functionally diverse structure with multiple heteroatoms. The molecular weight has been precisely determined as 221.26 grams per mole, calculated through high-resolution mass spectrometry and confirmed across multiple analytical platforms. This relatively modest molecular weight places the compound within the range typical for drug-like molecules and research probes, contributing to its utility in various scientific applications.
The elemental composition reveals a carbon backbone of ten atoms, providing the structural framework for the heterocyclic systems and connecting chains. The presence of fifteen hydrogen atoms indicates partial saturation, consistent with the piperidine ring system and the various substituent groups. Most notably, the molecule contains five nitrogen atoms, representing an unusually high nitrogen content that contributes significantly to its chemical reactivity and potential for hydrogen bonding interactions.
| Element | Count | Percentage by Mass | Contribution to Properties |
|---|---|---|---|
| Carbon | 10 | 54.29% | Structural backbone and aromatic character |
| Hydrogen | 15 | 6.82% | Conformational flexibility and hydrogen bonding |
| Nitrogen | 5 | 31.66% | Basicity, hydrogen bonding, and biological activity |
| Oxygen | 1 | 7.23% | Hydrogen bonding and chemical reactivity |
The single oxygen atom is incorporated within the hydroxyl group attached to the carboximidamide nitrogen, providing additional hydrogen bonding capability and influencing the compound's solubility characteristics. The high nitrogen-to-carbon ratio of 0.5 is particularly noteworthy, as it suggests significant basic character and multiple sites for potential coordination with biological targets or metal centers.
Stereochemical Configuration and Tautomeric Forms
The stereochemical complexity of this compound arises primarily from the piperidine ring conformation and the geometric configuration of the carboximidamide group. The piperidine ring adopts a chair conformation under standard conditions, with the pyrazine substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference has been confirmed through computational modeling and nuclear magnetic resonance spectroscopic analysis, indicating that the molecule exists predominantly in a single low-energy conformation.
The carboximidamide functional group presents opportunities for geometric isomerism around the carbon-nitrogen double bond. Chemical databases indicate the existence of both E and Z isomers, with the Z configuration being specified in some nomenclature variants. The Z isomer places the hydroxyl group and the amino group on the same side of the double bond, potentially allowing for intramolecular hydrogen bonding that could stabilize this particular geometric arrangement.
Tautomeric equilibria represent another important aspect of the compound's structural chemistry, particularly involving the carboximidamide group and the hydroxyl substituent. The primary tautomeric forms include the oxime tautomer, where the hydroxyl group remains attached to nitrogen, and the hydroxyamino tautomer, involving proton migration. Quantum chemical calculations suggest that the oxime form predominates under physiological conditions, consistent with the stability patterns observed for similar hydroxylamine derivatives.
The pyrazine ring system provides additional complexity through its potential for different protonation states, depending on the pH environment. The two nitrogen atoms in the pyrazine ring possess different electronic environments due to their positions relative to the piperidine substituent, leading to differential basicity and protonation behavior. This pH-dependent structural variation has implications for the compound's biological activity and chemical reactivity under different conditions.
Crystallographic Data and Solid-State Structure
Limited crystallographic data are currently available for this compound in the public literature, reflecting the compound's relatively recent emergence in chemical databases and its primary use as a research intermediate. However, structural predictions based on computational modeling and comparison with analogous compounds provide insights into the expected solid-state organization and intermolecular interactions.
The molecular packing in the crystalline state is anticipated to be dominated by hydrogen bonding networks involving the multiple nitrogen atoms and the hydroxyl group. The carboximidamide functionality, with its combination of hydrogen bond donors and acceptors, likely serves as a key organizing element in the crystal lattice. Computational studies suggest that molecules arrange in layer-like structures, with pyrazine rings participating in pi-pi stacking interactions and the hydroxyl groups forming extended hydrogen bonding chains.
The piperidine ring conformation in the solid state is expected to maintain the chair configuration observed in solution, with minimal deviation from the gas-phase geometry. The attachment of the pyrazine group at the nitrogen-1 position creates a relatively rigid connection that limits conformational flexibility around this linkage, contributing to the overall structural stability of the crystalline form.
Crystal structure prediction algorithms indicate that the compound likely crystallizes in a monoclinic or orthorhombic space group, based on the symmetry characteristics of the molecular structure and the anticipated intermolecular interactions. The presence of multiple polar functional groups suggests moderate to high melting point characteristics, although experimental determination of thermal properties remains to be reported in the literature.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound relies on multiple analytical techniques to establish structural identity and purity. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with proton nuclear magnetic resonance revealing characteristic signal patterns for each functional group within the molecule. The pyrazine ring protons appear as distinct multiplets in the aromatic region, typically between 8.0 and 9.0 parts per million, reflecting the electron-deficient nature of this heterocyclic system.
The piperidine ring protons generate a complex multiplet pattern in the aliphatic region, with the axial and equatorial protons showing different coupling patterns and chemical shifts. The carbon-4 proton of the piperidine ring, bearing the carboximidamide substituent, appears as a characteristic triplet or quartet pattern due to coupling with adjacent methylene protons. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carboximidamide carbon appearing significantly downfield due to the electron-withdrawing effect of the nitrogen substituents.
Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification. The hydroxyl group of the carboximidamide shows a broad absorption in the 3200-3400 wavenumber range, often overlapping with amino group stretching vibrations. The carbon-nitrogen double bond of the carboximidamide group produces a characteristic absorption around 1650-1700 wavenumbers, while the pyrazine ring exhibits multiple absorption bands in the 1400-1600 wavenumber region corresponding to carbon-carbon and carbon-nitrogen stretching vibrations.
| Spectroscopic Technique | Key Signals | Diagnostic Value |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Pyrazine: 8.0-9.0 ppm | Ring system identification |
| 1H Nuclear Magnetic Resonance | Piperidine: 1.5-4.0 ppm | Saturated ring confirmation |
| 13C Nuclear Magnetic Resonance | Carboximidamide: 155-165 ppm | Functional group verification |
| Infrared | Hydroxyl: 3200-3400 cm⁻¹ | Hydrogen bonding capability |
| Mass Spectrometry | Molecular ion: 221.26 m/z | Molecular weight confirmation |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 221.26, corresponding exactly to the calculated molecular weight. Fragmentation patterns typically show loss of the hydroxyl group (17 mass units) and various combinations of the pyrazine and piperidine components, providing additional structural verification. High-resolution mass spectrometry confirms the elemental composition C10H15N5O with measurement accuracy typically within 5 parts per million of the theoretical value.
Properties
IUPAC Name |
N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-10(14-16)8-1-5-15(6-2-8)9-7-12-3-4-13-9/h3-4,7-8,16H,1-2,5-6H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZLUILBIZZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=NO)N)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1/C(=N/O)/N)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide involves several steps. One common synthetic route includes the reaction of pyrazine-2-carboxylic acid with piperidine-4-carboximidamide under specific conditions to form the desired compound . The reaction conditions typically involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide is in medicinal chemistry, particularly in drug development targeting inflammatory diseases. The compound has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in various inflammatory conditions such as multiple sclerosis, type 2 diabetes, and Alzheimer's disease . By modulating the activity of this signaling pathway, the compound holds promise for therapeutic interventions.
Cancer Research
In cancer research, this compound is being investigated for its potential to reduce levels of specific proteins associated with tumor growth. For example, it has been noted for its activity against IKAROS Family Zinc Finger 2 (IKZF2), a transcription factor implicated in several malignancies. The ability to selectively degrade IKZF2 may enhance immune responses against tumors, making this compound a candidate for cancer therapy .
Proteomics and Biochemical Studies
The compound is also utilized in proteomics research to study protein interactions and functions. Its ability to bind specific enzymes or proteins allows researchers to explore biochemical pathways and mechanisms underlying various biological processes.
Inhibition of NLRP3 Inflammasome
A notable study demonstrated that this compound effectively inhibits the NLRP3 inflammasome in vitro and in vivo models. This inhibition was linked to reduced inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .
Targeting IKZF2 in Cancer Therapy
Research focused on the degradation of IKZF2 highlighted the efficacy of this compound in preclinical models of non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The compound significantly decreased tumor growth by modulating immune responses through IKZF2 degradation .
Mechanism of Action
The mechanism of action of N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins by binding to their active sites, thereby altering their activity . The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
n'-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide (CAS: 1563212-24-7)
- Structural Differences : Replaces the pyrazine ring in the primary compound with a pyridine ring. Additionally, it incorporates a 4-methylpiperazine group instead of a simple piperidine.
- The methylpiperazine substituent enhances basicity and solubility in aqueous media, which could improve pharmacokinetic properties .
- Applications : Used as a pharmaceutical intermediate, possibly in kinase inhibitor development due to its nitrogen-rich scaffold.
N'-Hydroxy-2-pyrazinecarboximidamide (CAS: 51285-05-3)
- Molecular Formula : C5H6N4O (MW: 138.13 g/mol).
- Structural Differences : A simpler analogue lacking the piperidine moiety. The amidoxime group is directly attached to the pyrazine ring.
- Functional Implications: Smaller size may improve bioavailability but reduce target specificity.
- Applications : Employed as a synthetic intermediate for pyrazine-derived pharmaceuticals, such as antiviral or antibacterial agents .
N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide (CAS: 1110717-79-7)
- Structural Differences : Incorporates a methylated piperidine core and a 4-methylpyridinyl-piperazine side chain.
- Functional Implications :
- The extended piperazine-pyridinyl substituent introduces additional hydrogen-bonding and hydrophobic interactions, enhancing affinity for targets like G-protein-coupled receptors.
- Methylation at the piperidine nitrogen may improve metabolic stability.
- Applications: Potential use in central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier .
Comparative Analysis Table
Research Findings and Implications
- Structural Complexity vs. Bioactivity: The primary compound (CAS: 1443984-74-4) strikes a balance between complexity and functionality, making it versatile for diverse therapeutic targets.
- Solubility and Pharmacokinetics : Compounds with methylpiperazine (e.g., CAS: 1563212-24-7) exhibit improved solubility, critical for oral bioavailability, while bulkier derivatives (e.g., CAS: 1110717-79-7) may face challenges in absorption despite enhanced target engagement .
- Synthetic Accessibility : The primary compound’s synthesis likely involves multi-step reactions due to its piperidine-pyrazine linkage, whereas amidoxime derivatives (e.g., CAS: 51285-05-3) can be prepared via direct hydroxylamine reactions .
Biological Activity
N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide is a compound characterized by its unique structural features, including a pyrazine ring and a piperidine moiety, which contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and proteomics research.
- Molecular Formula : C10H15N5O
- Molecular Weight : 221.26 g/mol
- CAS Number : 1443984-74-4
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which can inhibit enzyme activity or modulate protein functions.
The compound is believed to act by binding to the active sites of certain enzymes or proteins, thereby altering their activity. This mechanism is crucial in understanding its potential therapeutic applications.
In Vitro Studies
Recent studies have demonstrated the compound's potential in various biological assays:
- Antiproliferative Activity : In vitro assessments showed that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance, it was found to have an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent .
- Inhibition of Dipeptidyl Peptidase IV (DPP4) : The compound has been evaluated for its ability to inhibit DPP4, an enzyme involved in glucose metabolism. Inhibition of DPP4 can enhance insulin secretion and improve glycemic control, making it a candidate for diabetes treatment .
- Proteomics Applications : As a biochemical tool, this compound is utilized in proteomics research to study protein interactions and functions, highlighting its versatility beyond traditional pharmacological applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds that share similar structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine Derivatives | Contains piperidine moiety | Various activities including analgesic and anti-inflammatory effects |
| Pyrazine Derivatives | Contains pyrazine ring | Known for antimicrobial and anticancer properties |
The combination of pyrazine and piperidine in this compound may confer distinct reactivity and selectivity compared to other derivatives.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Cancer Treatment : A study demonstrated that derivatives with carboximidamide moieties exhibited significant antiproliferative action against various cancer cell lines, suggesting a similar potential for N'-hydroxy derivatives .
- Diabetes Management : Another study focused on the role of DPP4 inhibitors in diabetes management, indicating that compounds like N'-hydroxy derivatives could enhance insulin secretion and improve metabolic outcomes .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural characterization of N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to assign hydrogen (¹H) and carbon (¹³C) chemical shifts, focusing on the pyrazine and piperidine moieties. For example, the imidamide proton may appear as a singlet near δ 8.5–9.0 ppm in ¹H NMR. Infrared (IR) spectroscopy can confirm the presence of hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and imine (C=N stretch ~1600–1650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) should validate the molecular ion peak ([M+H]⁺) with an error margin <5 ppm .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Follow GHS-based protocols:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles (P264, P280 codes) to prevent dermal/ocular exposure .
- Storage : Store in a sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation or oxidation. Avoid proximity to strong acids/bases due to potential reactivity with the imidamide group .
- Emergency Response : In case of inhalation, move to fresh air and administer oxygen if needed (P304+P340 codes) .
Q. What synthetic strategies are effective for optimizing yield and purity?
- Methodological Answer : Key steps include:
- Intermediate Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during coupling reactions with pyrazine derivatives.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXT or OLEX2 software for space group determination and refinement. For example:
- Data Collection : Cool crystals to 100 K to minimize thermal motion artifacts.
- Refinement : Apply SHELXL’s twin refinement tools if twinning is detected (e.g., via R1 factor analysis). Validate hydrogen bonding networks (e.g., N–H···O interactions) using Mercury visualization .
Q. How to reconcile contradictions between experimental and computational electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model the compound’s electron density distribution and compare with experimental UV-Vis or cyclic voltammetry data. Discrepancies in HOMO-LUMO gaps may arise from solvent effects or crystal packing, which can be addressed using polarizable continuum models (PCM) .
Q. What strategies validate the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Combine molecular docking (AutoDock Vina or Schrödinger) with experimental assays:
- Target Selection : Prioritize enzymes with conserved active sites (e.g., kinases or oxidoreductases) based on the compound’s imidamide pharmacophore.
- Validation : Cross-reference docking scores (e.g., binding affinity ≤10 μM) with in vitro inhibition assays (IC50). Adjust protonation states of the hydroxyl and imine groups in docking simulations to reflect physiological pH conditions .
Data Management and Reproducibility
Q. How to address discrepancies in reported synthetic yields or spectroscopic data?
- Methodological Answer : Conduct systematic replication studies under controlled conditions (temperature, solvent purity, catalyst batch). Use open-access platforms to share raw NMR/FID files and crystallographic data (CIFs) for peer validation. Apply iterative qualitative analysis to identify confounding variables (e.g., trace metal contaminants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
